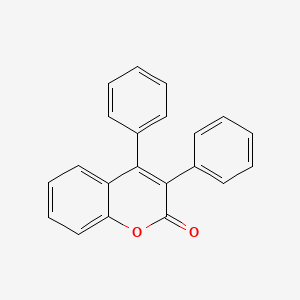

3,4-Diphenylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Diphenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields. This compound, characterized by the presence of two phenyl groups at the 3 and 4 positions of the coumarin core, exhibits unique photophysical and chemical properties that make it a subject of interest in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylcoumarin typically involves the Pechmann condensation reaction, which is a classical method for coumarin synthesis. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction can be carried out using phenylacetic acid and benzaldehyde as starting materials, with sulfuric acid as the catalyst. The reaction proceeds under reflux conditions, leading to the formation of the desired coumarin derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more sustainable .

化学反応の分析

Types of Reactions: 3,4-Diphenylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarin derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings or the coumarin core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted coumarins, dihydrocoumarins, and quinone derivatives, each exhibiting distinct chemical and biological properties .

科学的研究の応用

Anticancer Properties

3,4-Diphenylcoumarin has shown promising cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : Studies have demonstrated that this compound can cause significant cell cycle arrest in the G1/G0, S, and G2 phases. This effect was particularly noted in A549 (lung) and PC-3 (prostate) cancer cell lines, where it exhibited a CC50 value of approximately 13.5 µM .

- Reactive Oxygen Species Production : The compound induces the production of reactive oxygen species (ROS), which are critical mediators in the apoptosis pathway. Increased ROS levels lead to mitochondrial membrane potential loss, triggering cell death .

- Structural Activity Relationship : The presence of specific substituents on the coumarin ring enhances its cytotoxic activity. For instance, modifications such as diacetoxy or hydroxyl groups significantly improve its efficacy against cancer cells .

Antioxidant Activity

Beyond its anticancer properties, this compound exhibits notable antioxidant capabilities:

- Free Radical Scavenging : Like many phenolic compounds, this compound can neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is essential for protecting cells from damage associated with various diseases .

- Therapeutic Potential : The antioxidant effects contribute to its potential use in preventing diseases related to oxidative stress, including cardiovascular diseases and neurodegenerative disorders .

Other Biological Activities

In addition to its anticancer and antioxidant properties, this compound may have other therapeutic applications:

- Anti-inflammatory Effects : Coumarins have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antimicrobial Activity : Some studies suggest that coumarins possess antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents .

Table 1: Summary of Research Findings on this compound

| Study | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Musa et al., 2022 | A549 (Lung) | Apoptosis Induction | CC50 = 13.5 µM; significant cell cycle arrest observed |

| Musa et al., 2022 | PC-3 (Prostate) | ROS Production | Enhanced cytotoxicity with specific substituents on the coumarin ring |

| Kassim et al., 2023 | Various | Antioxidant Activity | Demonstrated free radical scavenging capabilities |

作用機序

The mechanism of action of 3,4-Diphenylcoumarin involves its interaction with various molecular targets and pathways:

類似化合物との比較

4-Phenylcoumarin: Similar in structure but with only one phenyl group at the 4 position.

3-Phenylcoumarin: Similar in structure but with only one phenyl group at the 3 position.

4-Hydroxycoumarin: A coumarin derivative with a hydroxyl group at the 4 position, known for its anticoagulant properties.

Uniqueness: 3,4-Diphenylcoumarin is unique due to the presence of two phenyl groups, which enhance its photophysical properties and biological activities. This structural feature allows for greater versatility in chemical modifications and applications compared to its mono-phenyl counterparts .

生物活性

3,4-Diphenylcoumarin is a member of the coumarin family, which includes a vast array of naturally occurring compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H14O2 and is characterized by a coumarin backbone with two phenyl groups at the 3 and 4 positions. This structural configuration is significant as it influences the compound's biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in a study investigating the cytotoxicity of several diarylcoumarins, including this compound, it was found that the compound induced cell death in A549 (lung) and PC-3 (prostate) cancer cell lines through reactive oxygen species (ROS) generation and apoptosis pathways.

Key Findings from Research

- Cytotoxicity Evaluation : The cytotoxic activity was assessed using crystal violet dye-binding assays. Among the tested compounds, 7,8-diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin showed the highest cytotoxicity with a CC50 value of 13.5±0.15μM in A549 cells .

-

Mechanism of Action :

- Cell Cycle Arrest : The compound caused significant cell cycle arrest in G1/G0, S, and G2 phases.

- Mitochondrial Membrane Potential (MMP) : Treatment with this compound led to a loss of MMP, indicating mitochondrial dysfunction.

- ROS Production : Increased levels of ROS were observed post-treatment, confirming that oxidative stress plays a crucial role in its cytotoxic mechanism.

- Apoptosis Induction : The study confirmed that the compound triggers apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often linked to their structural features. In the case of this compound:

- The presence of specific substituents on the phenyl rings can enhance or diminish cytotoxic effects.

- Compounds with diacetoxy or dihydroxy groups exhibited higher cytotoxicity compared to those without these modifications .

Case Studies and Applications

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Treatment : Due to its potent cytotoxic effects against lung and prostate cancer cells, this compound is being investigated as a candidate for developing new anticancer therapies. Its ability to induce ROS-dependent cell death suggests it could be combined with other treatments to enhance efficacy .

- Pharmacological Research : Ongoing research aims to explore its effects on other cancer types and its potential use in combination therapies to overcome drug resistance.

Summary Table of Biological Activities

特性

IUPAC Name |

3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQJTOKSXJMLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。